NAV-2729

Vue d'ensemble

Description

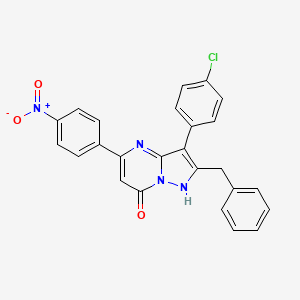

NAV-2729 est un inhibiteur sélectif du facteur d'ADP-ribosylation 6 (ARF6), une petite GTPase impliquée dans divers processus cellulaires. Le nom chimique de this compound est 3-(4-chlorophényl)-5-(4-nitrophényl)-2-(phénylméthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. Il a une masse moléculaire de 456,88 g/mol et une formule moléculaire de C25H17ClN4O3 .

Applications De Recherche Scientifique

NAV-2729 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of ARF6 and its effects on cellular processes.

Medicine: Explored for its potential in reducing tumorigenesis in mouse models of uveal melanoma.

Industry: Utilized in the development of ARF6 inhibitors for therapeutic applications.

Mécanisme D'action

- Initially identified as a specific inhibitor of Arf6, NAV-2729 was found to reduce the progression of uveal melanoma in an orthotopic xenograft model .

- Initial work indicated that this compound specifically binds to Arf6, blocking spontaneous exchange and exchange catalyzed by guanine nucleotide exchange factors (GEFs) and GAPs .

- This compound’s effects on these regulatory proteins illustrate the complexities of defining targets of small molecules .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Grassofermata plays a crucial role in biochemical reactions by inhibiting the uptake of long-chain fatty acids. It interacts with fatty acid transport proteins, particularly fatty acid transport protein-2 (FATP2). The inhibition is non-competitive, meaning Grassofermata binds to a site distinct from the fatty acid binding site, altering the protein’s conformation and reducing its activity . This interaction prevents the esterification of fatty acids with coenzyme A, thereby reducing lipid accumulation in cells .

Cellular Effects

Grassofermata has been shown to have significant effects on various cell types, including liver (HepG2), intestinal (Caco-2), muscle (C2C12), and pancreatic (INS-1E) cells. It inhibits the uptake of fatty acids, preventing lipid accumulation and subsequent cell death . In hepatocytes, Grassofermata reduces palmitate-mediated lipid accumulation, thereby protecting cells from lipotoxicity . Additionally, it influences cell signaling pathways related to lipid metabolism and gene expression, contributing to its protective effects .

Molecular Mechanism

At the molecular level, Grassofermata exerts its effects by binding to FATP2, inhibiting its function in fatty acid transport . This inhibition is non-competitive, meaning Grassofermata does not directly compete with fatty acids for binding but instead alters the protein’s conformation . This change in conformation reduces the protein’s ability to transport fatty acids, thereby decreasing lipid accumulation in cells . Additionally, Grassofermata’s inhibition of FATP2 affects downstream signaling pathways and gene expression related to lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Grassofermata have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Grassofermata maintains its inhibitory effects on fatty acid transport over extended periods . In vivo, Grassofermata decreases the absorption of labeled oleate in mice, demonstrating its long-term efficacy in reducing lipid uptake .

Dosage Effects in Animal Models

The effects of Grassofermata vary with different dosages in animal models. At a dosage of 300 mg/kg, Grassofermata significantly reduces the absorption of labeled oleate in mice . Higher doses may lead to toxic or adverse effects, although specific toxicological data are limited . The compound’s efficacy in reducing lipid uptake and accumulation is dose-dependent, with higher doses providing more significant effects .

Metabolic Pathways

Grassofermata is involved in metabolic pathways related to fatty acid transport and metabolism. By inhibiting FATP2, it reduces the esterification of fatty acids with coenzyme A, thereby decreasing lipid accumulation in cells . This inhibition affects metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism . Grassofermata’s effects on these pathways contribute to its potential therapeutic applications in preventing lipid-related diseases .

Transport and Distribution

Within cells and tissues, Grassofermata is transported and distributed primarily through interactions with FATP2 . The compound’s inhibition of fatty acid transport affects its localization and accumulation within cells . In vivo studies have shown that Grassofermata decreases the absorption of labeled oleate in mice, indicating its efficacy in reducing lipid uptake across the gut .

Subcellular Localization

Grassofermata’s subcellular localization is primarily associated with its target protein, FATP2 . The compound’s inhibition of FATP2 affects its activity and function within specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NAV-2729 implique plusieurs étapes. L'une des étapes clés comprend la réaction du 2-(4-chlorophényl)-3-oxo-4-phénylbutyronitrile avec l'hydrate d'hydrazine et l'acide acétique dans le toluène à 110 °C pendant 3 heures. Le produit résultant est ensuite soumis à d'autres réactions pour obtenir le composé final .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. La synthèse implique généralement des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés (≥98 %) .

Analyse Des Réactions Chimiques

Types de réactions

NAV-2729 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le groupe nitro dans this compound peut être réduit en un groupe amine en utilisant des agents réducteurs.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Substitution : Des réactions d'halogénation et de nitration peuvent être effectuées en utilisant des réactifs comme le chlore et l'acide nitrique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro entraîne la formation d'un dérivé amine .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'ARF6 et ses effets sur les processus cellulaires.

Médecine : Explored for its potential in reducing tumorigenesis in mouse models of uveal melanoma.

Industrie : Utilisé dans le développement d'inhibiteurs de l'ARF6 pour des applications thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'ARF6. Il se lie à la région de liaison GEF de l'ARF6, empêchant l'échange de nucléotides guanine et l'activation subséquente de l'ARF6. Cette inhibition perturbe les voies de signalisation médiées par l'ARF6, conduisant à une réduction de la prolifération cellulaire et de la croissance tumorale . This compound affecte également d'autres membres de la famille ARF et les petites GTPases, bien qu'il soit plus sélectif pour l'ARF6 .

Comparaison Avec Des Composés Similaires

Composés similaires

NAB2 : Un autre inhibiteur de l'ARF6 avec une structure chimique différente.

NAB-14 : Inhibe l'ARF6 mais a un mécanisme de liaison différent.

ARV-825 : Cible l'ARF6 et d'autres GTPases mais avec une sélectivité variable.

Unicité de NAV-2729

This compound est unique en raison de sa forte sélectivité pour l'ARF6 par rapport aux autres membres de la famille ARF et aux petites GTPases. Il a été démontré qu'il inhibait efficacement l'activation de l'ARF6 dans divers modèles cellulaires, ce qui en fait un outil précieux pour étudier les voies liées à l'ARF6 et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClN4O3/c26-19-10-6-18(7-11-19)24-22(14-16-4-2-1-3-5-16)28-29-23(31)15-21(27-25(24)29)17-8-12-20(13-9-17)30(32)33/h1-13,15,28H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYGBVWGARJOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=NC(=CC(=O)N3N2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

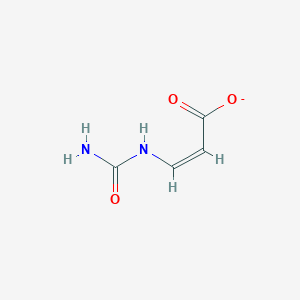

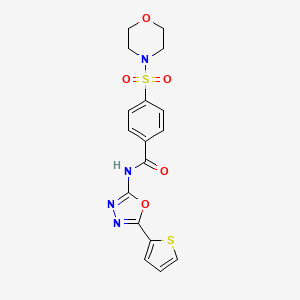

Feasible Synthetic Routes

Q1: What is the primary target of NAV-2729 and how does its inhibition impact cellular processes?

A1: this compound primarily inhibits ADP-ribosylation factor 6 (ARF6) [, ]. ARF6 is a small GTPase involved in various cellular processes, including membrane trafficking, cell migration, and signal transduction. Inhibiting ARF6 disrupts these processes, leading to downstream effects like reduced tumor cell proliferation, altered lipid homeostasis, and hindered viral entry [, , , ].

Q2: How specific is this compound for ARF6? Does it interact with other targets?

A2: While initially identified as an ARF6 inhibitor, research suggests that this compound might have a more complex target profile. Studies indicate potential interactions with other ADP-ribosylation factor regulatory proteins []. Further research is needed to fully elucidate its complete target profile.

Q3: Can you elaborate on the role of this compound in cancer research, particularly its effects on AML cells?

A3: Research suggests that this compound shows promise as a potential therapeutic agent in Acute Myeloid Leukemia (AML) []. Studies demonstrate that inhibiting ARF6 with this compound disrupts sphingolipid homeostasis in AML cells by downregulating sphingomyelin synthase 1 and 2 (SGMS1 and SGMS2) []. This disruption leads to ceramide accumulation, inhibiting the pro-survival AKT pathway and ultimately suppressing AML cell proliferation []. Importantly, this effect seems specific to AML cells, as this compound did not show significant toxicity towards normal host cells in preclinical models [].

Q4: What about the use of this compound in addressing viral infections?

A4: this compound has demonstrated potential as an antiviral agent, specifically against SARS-CoV-2 []. By inhibiting ARF6, this compound disrupts the endocytic pathway utilized by the virus to enter host cells, effectively reducing viral uptake and infection []. This effect has been observed in various cell lines, including Huh-7, Calu-3, and kidney organoids, highlighting its potential broad-spectrum antiviral activity [].

Q5: What is known about the structure of this compound and its relationship to its activity?

A5: While the exact structural characterization of this compound, including molecular formula, weight, and spectroscopic data, is not readily available in the provided research papers, its structure is described as 2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one []. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its potency and selectivity. Further research exploring the impact of structural modifications on its activity, potency, and selectivity is needed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxo-3-(1-piperidinyl)-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B1224701.png)

![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)

![2-[(3-Bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzothiazole](/img/structure/B1224704.png)

![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)

![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)

![1-(2-Methoxyphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea](/img/structure/B1224713.png)

![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)

![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)

![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)